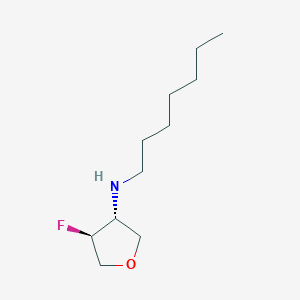

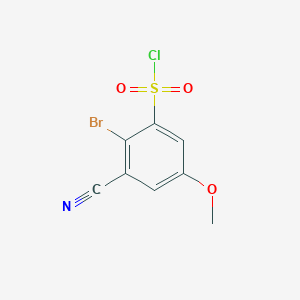

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine

Overview

Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and yield. It might also include a discussion of the reaction mechanism .Molecular Structure Analysis

This could involve a variety of techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s three-dimensional structure and confirm its stereochemistry .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions and its stability under different conditions .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and pKa. It might also include computational studies to predict these properties .Scientific Research Applications

Protein Degradation and Molecular Recognition

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine, through its related compounds, plays a critical role in the field of targeted protein degradation and molecular recognition. Research indicates that hydroxylation and fluorination of proline, which bears structural similarities to the mentioned compound, can significantly alter molecular recognition by biological systems. Specifically, compounds like 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline, demonstrate stereoselective recognition by the VHL E3 ubiquitin ligase. This enzyme is crucial for targeted protein degradation, a process with wide applications in drug discovery and development. Despite the modification, such fluoro-hydroxyprolines maintain their ability to bind to VHL E3 ligase, showing potential for bioisosteric substitution in hypoxia-inducible factor (HIF-1α) substrate peptides and in peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates. This research opens avenues for the development of novel therapeutic agents through the manipulation of protein levels within cells (Testa et al., 2018).

Antibacterial Activity

Another area of interest is the synthesis and evaluation of compounds with antibacterial properties. Although not directly mentioning (3R,4S)-4-fluoro-N-heptyloxolan-3-amine, studies on related structures, such as pyridonecarboxylic acids, reveal the potential of fluoro-substituted compounds in combating bacterial infections. These studies have led to the discovery of compounds more active than established antibiotics, indicating the relevance of fluorinated compounds in the development of new antibacterial agents (Egawa et al., 1984).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FNO/c1-2-3-4-5-6-7-13-11-9-14-8-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKRKVKSTYACLC-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)

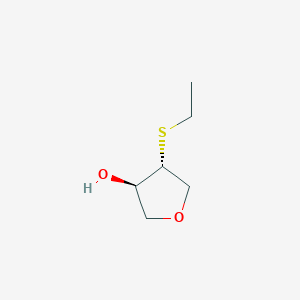

![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)

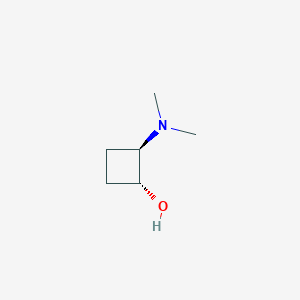

![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)

![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)

![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)

![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)

![1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485743.png)